1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-2-1-8-5-9-7-12-3-4-13(9)11(8)6-10/h1-2,5-6,12,14H,3-4,7H2 |
InChI Key |
MJJYIPCQQFKVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=C2C=C(C=C3)O)CN1 |
Origin of Product |
United States |
Preparation Methods
Hydroxylated Indole Starting Materials
Synthesis of 7-hydroxy-substituted tetrahydropyrazinoindoles necessitates starting with 7-hydroxyindole derivatives . For example, 7-hydroxy-3-methylindole can be alkylated at the 1-position using 2-chloroethylamine to generate 2-(7-hydroxy-3-methyl-1H-indol-1-yl)ethylamine. Subsequent condensation with benzotriazole and formaldehyde under acidic conditions (AlCl/CHCl) forms the tetrahydropyrazine ring while retaining the 7-hydroxyl group. This route avoids the need for post-synthetic hydroxylation but requires access to specialized indole precursors.
Nucleophilic Substitution of Benzotriazolyl Intermediates
An alternative strategy involves substituting a benzotriazolyl group at the 2-position of the tetrahydropyrazinoindole core. For instance, intermediate 8 (2-(1H-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole) undergoes nucleophilic displacement with hydroxide ions (e.g., NaOH/HO) to introduce a hydroxyl group. While this method is effective for 2-substitution, achieving regioselectivity at the 7-position demands orthogonal protecting groups or directed functionalization.
Post-Synthetic Hydroxylation via Demethylation
O-Demethylation of Methoxy-Substituted Derivatives
A widely adopted approach involves synthesizing 7-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole followed by demethylation. The methoxy group is introduced during the indole alkylation step using 2-(3-methoxy-1H-indol-1-yl)ethylamine. Demethylation with boron tribromide (BBr) in dichloromethane at 0°C to room temperature cleaves the methyl ether, yielding the 7-hydroxyl derivative in ~78% yield. This method offers flexibility but requires harsh conditions that may compromise sensitive functional groups.
Metal-Catalyzed Cyclization and Functionalization
Palladium-Catalyzed C–O Bond Formation
Recent advances leverage transition-metal catalysis to install hydroxyl groups. For example, a palladium(II)-catalyzed C–H activation strategy enables direct hydroxylation at the 7-position of preformed tetrahydropyrazinoindoles. Using Pd(OAc), benzoquinone, and acetic acid under oxygen atmosphere, this method achieves moderate yields (45–60%) but requires optimization to minimize over-oxidation.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazinoindole derivatives.
Substitution: Substitution reactions, particularly at the indole ring, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted and functionalized pyrazinoindole derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol
The synthesis of this compound involves several methodologies. One notable approach includes the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, yielding the desired compound in high yields (up to 96%) through nucleophilic substitutions (PubMed) . Various synthetic routes have been explored to enhance the yield and purity of this compound.
The biological activity of this compound has been investigated in multiple studies highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of tetrahydropyrazino[1,2-a]indole derivatives. For instance:
- A series of furfuryl or benzyl tetrahydropyrazino[1,2-a]indole analogs were synthesized and evaluated for cytotoxic activity against various cancer cell lines. Notably, some compounds exhibited GI50 values below 30 µM against the MCF-7 cell line (MDPI) .
- Specific compounds within this class demonstrated even more potent activity with GI50 values as low as 8.79 µM (MDPI) .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. In one study focusing on indazole derivatives similar to tetrahydropyrazino[1,2-a]indoles:
- The results indicated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli (Gaikwad et al.) .
Case Studies
Several case studies have documented the applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
A comprehensive study synthesized a range of tetrahydropyrazino[1,2-a]indole derivatives and assessed their anticancer properties. The findings revealed that modifications at specific positions on the indole ring significantly affected cytotoxicity profiles against breast cancer cell lines (MDPI) .
Case Study 2: Antimicrobial Activity Assessment
Another investigation involved synthesizing various derivatives for antimicrobial testing. The study highlighted that certain modifications enhanced the efficacy against bacterial strains significantly compared to standard antibiotics (Gaikwad et al.) .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- 1-Oxo-3-carboxamide analogs (e.g., Ref 1 ): Exhibit selective cytotoxicity against EGFR-overexpressing triple-negative breast cancer (TNBC) cells (MDA-MB-468, GI50: 5.2 µM) via PI3Kβ/Akt pathway inhibition. The 1-oxo group enhances binding to geranylgeranyltransferase I, while the 3-carboxamide improves solubility .
- 1,4-Dione derivatives : Inhibit geranylgeranyltransferase I (IC50: 0.5–2 µM) by mimicking the diketopiperazine core of gliotoxin .
Antimicrobial Activity
- 3-Aryl-tetrahydropyrazinoindoles: Substitution at position 3 with electron-withdrawing groups (e.g., nitro) enhances antifungal activity against Candida albicans (MIC: 8–16 µg/mL) .
Receptor Modulation
- 5-HT1A Ligands : N-Alkyl substituents at position 2 (e.g., benzyl) increase affinity for 5-HT1A receptors (Ki: 0.3–1 nM), critical for CNS drug development .
- A1 Adenosine Receptor Enhancers: 1,2,3,4-Tetrahydropyrazinoindole derivatives with chloro or methoxy groups act as allosteric enhancers (EC50: 10–50 nM), improving agonist binding in neurodegenerative models .
Enzyme Inhibition
- IDO1 Inhibitors: Pyrrolopiperazinone-based analogs (e.g., Shiokawa et al.) inhibit indoleamine 2,3-dioxygenase 1 (IC50: 200 nM), a target in cancer immunotherapy .
Positional Isomerism and Functional Group Impact
- 7-Hydroxy vs. 8-Methoxy : The 7-hydroxy group in the target compound may enhance hydrogen-bonding interactions with targets like kinases or oxidases, whereas 8-methoxy derivatives (e.g., ) show improved metabolic stability.
- 1-Oxo vs. 1-Tetrazole : The 1-oxo group facilitates hydrogen bonding in enzyme inhibition, while 1-tetrazole derivatives improve metabolic resistance and bioavailability .
Synergistic Effects and Therapeutic Potential
- Combination Therapy : 1-Oxo-3-carboxamide analogs synergize with EGFR-TK inhibitors (e.g., gefitinib) in PTEN-deficient cancers, reducing Akt phosphorylation by >70% at 10 µM .
Biological Activity
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 1521660-19-4
Synthesis
The synthesis of this compound has been achieved through various methods. One notable method involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde, yielding high purity and yield . This compound serves as a precursor for further modifications to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrazino[1,2-a]indole exhibit significant anticancer properties:
- Cytotoxicity : A series of synthesized analogs showed potent cytotoxic activity against breast cancer cell lines MDA-MB-468 and MCF-7. For instance, compounds with specific substituents displayed GI50 values below 30 µM against these cell lines .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways such as PI3K/Akt. Compounds like 2b and 2f showed synergistic effects when combined with gefitinib, an EGFR inhibitor, enhancing their overall efficacy against cancer cells .
Antibacterial Activity
This compound and its derivatives have also been evaluated for antibacterial properties:
- Activity Spectrum : Compounds were tested against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited mild to moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.75 to 60 µg/disc .
- Comparative Efficacy : Certain compounds showed comparable toxicity profiles to gentamicin at higher concentrations, indicating potential for therapeutic applications in treating bacterial infections .
Neuroprotective Effects
Emerging research indicates that tetrahydropyrazino[1,2-a]indoles may possess neuroprotective properties:
- Mechanisms : These compounds may mitigate neurodegenerative processes by modulating oxidative stress pathways and inhibiting neuroinflammation. However, further studies are required to elucidate their exact mechanisms and therapeutic potential in neurological disorders.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of twenty-six tetrahydropyrazino[1,2-a]indole analogs revealed that specific structural modifications significantly enhanced cytotoxicity against MDA-MB-468 cells. For example:
| Compound | GI50 (µM) | Selectivity Ratio |
|---|---|---|
| 2b | 8.79 | >10 |
| 2f | 9.46 | >10 |
| Ref | 9.6 | - |
These findings suggest that targeted modifications can lead to compounds with improved selectivity and potency against specific cancer types .
Case Study 2: Antibacterial Activity
In a comparative study on antibacterial efficacy:
| Compound | MIC (µg/disc) | Activity Level |
|---|---|---|
| 4d | 3.75 | Potent |
| 4e | 15 | Moderate |
| Gentamicin | - | Reference Standard |
The results indicated that certain derivatives not only matched but sometimes exceeded the activity levels of conventional antibiotics like gentamicin against specific pathogens .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
